molecular formula C12H17NO4 B12958883 (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

Cat. No.: B12958883
M. Wt: 239.27 g/mol
InChI Key: QMAVJLLJGFZIKV-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzyl bromide with an appropriate amino acid derivative under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the amino acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The methoxy groups and amino acid moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzyl alcohol: Shares the same benzyl group but lacks the amino acid moiety.

    2,5-Dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of the amino acid.

    2,6-Dimethoxybenzyl bromide: Similar benzyl group with different substitution pattern.

Uniqueness

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to the presence of both the amino acid and the dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

QMAVJLLJGFZIKV-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@@H](CN)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(CN)C(=O)O

Origin of Product

United States

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